![molecular formula C19H18N4O3S B2679488 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207003-64-2](/img/structure/B2679488.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound. It features a benzo[c][1,2,5]thiadiazole core linked to a tetrahydroquinoline moiety, which is further modified with a methoxyacetyl group. This structure endows it with unique chemical properties that have made it a subject of scientific interest.
作用機序
Target of Action
Similar compounds based on the benzo[c][1,2,5]thiadiazole (btz) group have been used as photosensitisers , indicating that this compound may interact with light-sensitive targets.
Mode of Action
Btz-based compounds have been used in photochemistry , suggesting that this compound may interact with its targets through light-induced processes.
Biochemical Pathways
Btz-based compounds have been used in photocatalysis , indicating that this compound may influence light-dependent biochemical pathways.
Result of Action
Similar btz-based compounds have been used as fluorescent sensors , suggesting that this compound may have light-emitting properties when it interacts with its targets.
Action Environment
The use of similar btz-based compounds in photochemistry suggests that light conditions may play a significant role in this compound’s action.
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis of the Benzo[c][1,2,5]thiadiazole core: : Typically starts with the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Formation of the Tetrahydroquinoline Unit: : This is generally accomplished via a Pictet-Spengler reaction involving an appropriate aldehyde and an amine.
Introduction of Methoxyacetyl Group: : This can be done via a Friedel-Crafts acylation reaction using methoxyacetyl chloride.
Coupling of the Two Moieties: : The final step involves coupling the tetrahydroquinoline unit with the benzo[c][1,2,5]thiadiazole core, which can be achieved through an amide bond formation using standard peptide coupling reagents.
Industrial Production Methods:
Scalability of the synthetic process involves optimizing reaction conditions such as temperature, pressure, and solvents. Reagents like coupling agents (e.g., EDC, DCC) are often employed to ensure high yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: : The compound may undergo oxidation at the tetrahydroquinoline ring, forming quinoline derivatives.
Reduction: : Reduction can target the nitro groups or sulfonyl groups, producing corresponding amines or thiols.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, Chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), Lithium aluminum hydride (LiAlH4).
Substitution: : Sodium hydroxide, Hydrochloric acid, Nucleophiles like amines or thiols.
Major Products Formed:
The products largely depend on the type of reaction and conditions used. Oxidation typically yields quinoline derivatives, while reduction and substitution yield various modified forms of the original compound.
科学的研究の応用
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide holds potential in various fields:
Chemistry: : Used as a building block for synthesizing other complex organic molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its ability to interact with biological targets, potentially serving as a lead compound for drug development.
Industry: : Applications in developing new materials with specific electronic or optical properties.
類似化合物との比較
Benzo[c][1,2,5]thiadiazole derivatives: : Used in similar research applications, but may lack the specific methoxyacetyl and tetrahydroquinoline features.
Tetrahydroquinoline derivatives: : Commonly studied for their biological activities, but may not have the benzo[c][1,2,5]thiadiazole core.
That was a bit of a mouthful! Anything in there that sparked your interest or that you'd like to dive deeper into?
特性
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-11-18(24)23-8-2-3-12-4-6-14(10-17(12)23)20-19(25)13-5-7-15-16(9-13)22-27-21-15/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRAWPUDRQMAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2679405.png)
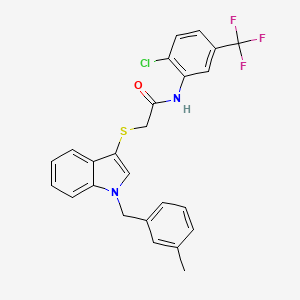
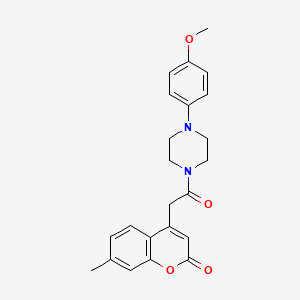
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[(carbamoylmethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2679412.png)
![ethyl 5-(3,5-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)

![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)

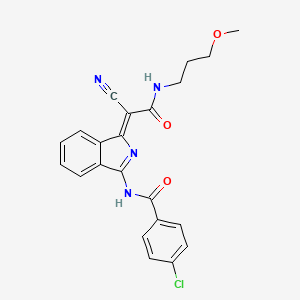
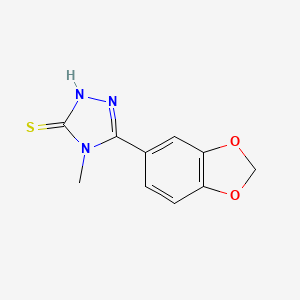
![2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2679424.png)
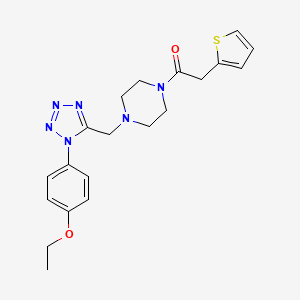

![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)
